molecular formula C5H11NO B12998393 (1S,2S)-2-Ethoxycyclopropan-1-amine

(1S,2S)-2-Ethoxycyclopropan-1-amine

Cat. No.: B12998393
M. Wt: 101.15 g/mol
InChI Key: YLZLFVHVXAGPLZ-WHFBIAKZSA-N
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Description

(1S,2S)-2-Ethoxycyclopropan-1-amine is a chiral cyclopropane derivative with an ethoxy group and an amine group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Ethoxycyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using diazo compounds or carbenes. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Ethoxycyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce various cyclopropylamines .

Scientific Research Applications

(1S,2S)-2-Ethoxycyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2S)-2-Ethoxycyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of enzyme activity, alteration of signal transduction, or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-Aminocyclopropanecarboxylic Acid: Another cyclopropane derivative with an amine group, used in the study of plant growth regulators.

    (1S,2S)-2-Methoxycyclopropan-1-amine: Similar to (1S,2S)-2-Ethoxycyclopropan-1-amine but with a methoxy group instead of an ethoxy group.

Uniqueness

This compound is unique due to its specific combination of an ethoxy group and an amine group on the cyclopropane ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(1S,2S)-2-ethoxycyclopropan-1-amine

InChI

InChI=1S/C5H11NO/c1-2-7-5-3-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5-/m0/s1

InChI Key

YLZLFVHVXAGPLZ-WHFBIAKZSA-N

Isomeric SMILES

CCO[C@H]1C[C@@H]1N

Canonical SMILES

CCOC1CC1N

Origin of Product

United States

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